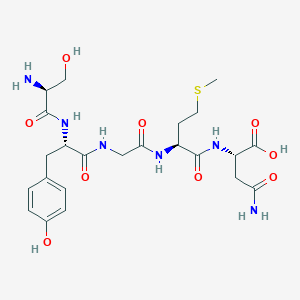
L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seril-L-tirosilglicil-L-metionil-L-asparagina es un compuesto peptídico compuesto por cinco aminoácidos: serina, tirosina, glicina, metionina y asparagina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Seril-L-tirosilglicil-L-metionil-L-asparagina típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:
Acoplamiento: Cada aminoácido se activa utilizando reactivos como HBTU o DIC y se acopla al péptido unido a la resina.
Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando TFA (ácido trifluoroacético).
Escisión: El péptido completo se escinde de la resina utilizando un cóctel de escisión, que a menudo contiene TFA, agua y agentes de captura como TIS (triisopropilsilano).
Métodos de producción industrial
La producción industrial de péptidos como L-Seril-L-tirosilglicil-L-metionil-L-asparagina se puede escalar utilizando sintetizadores de péptidos automatizados. Estas máquinas optimizan el proceso SPPS, permitiendo la producción eficiente de grandes cantidades de péptidos con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Seril-L-tirosilglicil-L-metionil-L-asparagina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los residuos de metionina se pueden oxidar a metionina sulfóxido o metionina sulfona.
Reducción: Los enlaces disulfuro formados entre los residuos de cisteína se pueden reducir a tioles libres.
Sustitución: Los residuos de aminoácidos se pueden sustituir con otros grupos funcionales para modificar las propiedades del péptido.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno o el ácido performico se pueden utilizar en condiciones suaves.
Reducción: El ditiotreitol (DTT) o el β-mercaptoetanol son agentes reductores comunes.
Sustitución: Se pueden utilizar varios reactivos como ésteres de NHS o carbodiimidas para la sustitución de grupos funcionales.
Principales productos formados
Oxidación: Metionina sulfóxido o metionina sulfona.
Reducción: Grupos tiol libres de enlaces disulfuro.
Sustitución: Péptidos modificados con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
L-Seril-L-tirosilglicil-L-metionil-L-asparagina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Investigado por su papel en las interacciones proteína-proteína y las vías de señalización celular.
Medicina: Potenciales aplicaciones terapéuticas, incluyendo como vehículo de administración de fármacos o en el desarrollo de fármacos basados en péptidos.
Industria: Utilizado en la producción de péptidos bioactivos para cosméticos y nutracéuticos.
Mecanismo De Acción
El mecanismo de acción de L-Seril-L-tirosilglicil-L-metionil-L-asparagina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El péptido puede modular las vías biológicas uniéndose a estos objetivos, influyendo en procesos celulares como la transducción de señales, el metabolismo y la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
- L-Seril-L-asparaginil-L-tirosil-L-seril-L-leucilglicil-L-metionina
- L-Tirosil-L-isoleucilglicil-L-seril-L-argininamida
- L-Cisteína, L-serina, L-treonina, L-lisina, L-metionina
Singularidad
L-Seril-L-tirosilglicil-L-metionil-L-asparagina es única debido a su secuencia específica de aminoácidos, lo que le confiere propiedades bioquímicas distintas y aplicaciones potenciales. Su combinación de residuos hidrofílicos e hidrofóbicos permite interacciones versátiles con varias moléculas biológicas, lo que la convierte en una herramienta valiosa en la investigación y la industria.
Propiedades
Número CAS |
650597-54-9 |
|---|---|
Fórmula molecular |
C23H34N6O9S |
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H34N6O9S/c1-39-7-6-15(22(36)29-17(23(37)38)9-18(25)32)27-19(33)10-26-21(35)16(28-20(34)14(24)11-30)8-12-2-4-13(31)5-3-12/h2-5,14-17,30-31H,6-11,24H2,1H3,(H2,25,32)(H,26,35)(H,27,33)(H,28,34)(H,29,36)(H,37,38)/t14-,15-,16-,17-/m0/s1 |
Clave InChI |
FAGJIPQAVUTARA-QAETUUGQSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















